Cas no 2680884-80-2 (2-{8-(prop-2-en-1-yloxy)carbonyl-5H,6H,7H,8H-imidazo1,2-apyrimidin-3-yl}acetic acid)

2-{8-(Prop-2-en-1-yloxy)carbonyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-3-yl}acetic acid is a versatile intermediate in organic synthesis, particularly valuable for its functionalized imidazopyrimidine scaffold. The presence of both a reactive acrylate ester and an acetic acid moiety enhances its utility in conjugation and derivatization reactions, making it suitable for applications in medicinal chemistry and material science. The compound’s structural features allow for selective modifications, facilitating the development of targeted bioactive molecules or polymerizable building blocks. Its stability under standard conditions ensures reliable handling in synthetic workflows. This compound is particularly advantageous for researchers seeking to explore novel heterocyclic frameworks with tunable reactivity.
2-{8-(prop-2-en-1-yloxy)carbonyl-5H,6H,7H,8H-imidazo1,2-apyrimidin-3-yl}acetic acid structure
2680884-80-2 structure
Product Name:2-{8-(prop-2-en-1-yloxy)carbonyl-5H,6H,7H,8H-imidazo1,2-apyrimidin-3-yl}acetic acid
CAS No:2680884-80-2
MF:C12H15N3O4
MW:265.265202760696
CID:5651750
PubChem ID:165942840
Update Time:2025-11-06

2-{8-(prop-2-en-1-yloxy)carbonyl-5H,6H,7H,8H-imidazo1,2-apyrimidin-3-yl}acetic acid Chemical and Physical Properties

Names and Identifiers

    • 2-{8-[(prop-2-en-1-yloxy)carbonyl]-5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-3-yl}acetic acid
    • 2680884-80-2
    • EN300-28282069
    • 2-{8-(prop-2-en-1-yloxy)carbonyl-5H,6H,7H,8H-imidazo1,2-apyrimidin-3-yl}acetic acid
    • Inchi: 1S/C12H15N3O4/c1-2-6-19-12(18)15-5-3-4-14-9(7-10(16)17)8-13-11(14)15/h2,8H,1,3-7H2,(H,16,17)
    • InChI Key: TWTRBZSGJMQVMR-UHFFFAOYSA-N
    • SMILES: O(CC=C)C(N1C2=NC=C(CC(=O)O)N2CCC1)=O

Computed Properties

  • Exact Mass: 265.10625597g/mol
  • Monoisotopic Mass: 265.10625597g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 5
  • Complexity: 374
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.3
  • Topological Polar Surface Area: 84.7Ų

2-{8-(prop-2-en-1-yloxy)carbonyl-5H,6H,7H,8H-imidazo1,2-apyrimidin-3-yl}acetic acid Pricemore >>

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Additional information on 2-{8-(prop-2-en-1-yloxy)carbonyl-5H,6H,7H,8H-imidazo1,2-apyrimidin-3-yl}acetic acid

2-{8-(Prop-2-en-1-yloxy)carbonyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-3-yl}acetic Acid: A Comprehensive Overview

The compound 2-{8-(prop-2-en-1-yloxy)carbonyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-3-yl}acetic acid, identified by the CAS number 2680884-80-2, represents a significant advancement in the field of organic chemistry and pharmacology. This molecule belongs to the class of imidazo[1,2-a]pyrimidine derivatives, which have garnered considerable attention due to their potential applications in drug discovery and development.

The structural complexity of this compound lies in its imidazo[1,2-a]pyrimidine core, which is a heterocyclic aromatic system. The presence of the propenyl group attached via an oxygen atom introduces additional functionality to the molecule. Recent studies have highlighted the importance of such structural motifs in modulating biological activities. For instance, researchers have demonstrated that the substitution pattern on the imidazo[1,2-a]pyrimidine ring can significantly influence the compound's ability to interact with target proteins or enzymes.

One of the most promising aspects of this compound is its potential as a lead molecule in drug design. The acetic acid moiety at position 3 of the imidazo[1,2-a]pyrimidine ring suggests that it may serve as a bioisostere or a prodrug candidate. This feature has been explored in recent clinical trials targeting various therapeutic areas such as oncology and neurodegenerative diseases.

Recent advancements in synthetic methodology have enabled the efficient synthesis of this compound. Techniques such as microwave-assisted synthesis and catalytic cross-coupling reactions have been employed to optimize its production. These methods not only enhance yield but also improve the overall purity of the product, making it more suitable for preclinical studies.

In terms of pharmacokinetics and toxicity profiles, preliminary studies indicate that this compound exhibits favorable absorption and distribution properties. However, further research is required to fully understand its metabolism and excretion pathways. The integration of computational models with experimental data has been instrumental in predicting these properties accurately.

The application of machine learning algorithms has revolutionized the way we study compounds like 2-{8-(prop-2-en-1-yloxy)carbonyl...}. By analyzing large datasets from high-throughput screening experiments, researchers can now predict potential off-target effects and optimize drug-like properties with greater precision.

Looking ahead, collaborations between academic institutions and pharmaceutical companies are expected to accelerate the development of this compound into a viable therapeutic agent. The integration of cutting-edge technologies such as CRISPR-Cas9 for target validation and cryo-electron microscopy for structural elucidation will undoubtedly play pivotal roles in this endeavor.

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